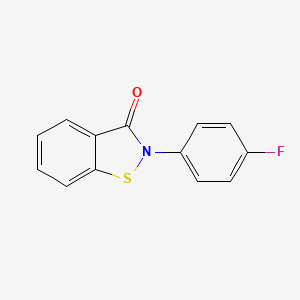

2-(4-Fluorophenyl)-1,2-benzothiazol-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

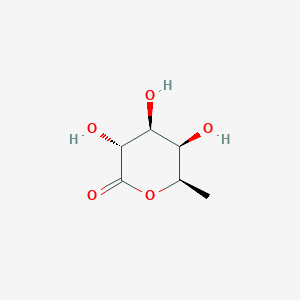

2-(4-fluorophenyl)-1,2-benzothiazol-3-one is a member of benzothiazoles.

科学的研究の応用

Antitumor Properties

2-(4-Fluorophenyl)-1,2-benzothiazol-3-one and its derivatives show promising antitumor properties, as indicated by their selective and potent cytotoxic effects on certain human cancer cell lines. Notably, fluorinated derivatives of 2-(4-aminophenyl)benzothiazoles, structurally similar to 2-(4-Fluorophenyl)-1,2-benzothiazol-3-one, are found to be potently cytotoxic in vitro against sensitive human breast cancer cell lines, such as MCF-7 and MDA 468, but inactive against other cell lines like PC 3 prostate and nonmalignant HBL 100 breast cells. These compounds are known for their biphasic dose-response relationship, with certain derivatives like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole showing broad-spectrum potency against the NCI cell panel. This compound, in particular, does not produce exportable metabolites in the presence of sensitive MCF-7 cells, ensuring its continued cytotoxicity within the target environment. Moreover, the induction of cytochrome P450 CYP1A1, a crucial event in determining the antitumor specificity of this series of benzothiazoles, remains uncompromised, making these compounds suitable for pharmaceutical and preclinical development (Hutchinson et al., 2001).

Sensing Applications

Some derivatives of 2-(4-Fluorophenyl)-1,2-benzothiazol-3-one, specifically those with fluorophenol moieties, exhibit sensitivity to pH changes, particularly in the range of pH 7-8. This sensitivity results in significant fluorescence enhancement under basic conditions, which makes these compounds potentially valuable as fluorescent probes for sensing magnesium and zinc cations. The high sensitivity and selectivity of these fluorophores to specific pH ranges and metal cations are attributed to the high acidity of the fluorophenol moiety. Such properties make these compounds suitable for applications where sensitive and selective detection of pH fluctuations or specific cations is required, such as in various biochemical and environmental monitoring processes (Tanaka et al., 2001).

Imaging and Diagnostic Applications

The structural and functional properties of 2-(4-Fluorophenyl)-1,2-benzothiazol-3-one and its derivatives make them suitable candidates for imaging applications, particularly in the context of neurological disorders like Alzheimer's disease. For instance, fluorine-18 labeled derivatives of 2-(4'-fluorophenyl)-1,3-benzothiazole have been synthesized and evaluated as imaging agents for amyloid plaques, showing high binding affinities for amyloid beta. These properties, combined with their high initial brain uptake and fast washout in normal mice, suggest their potential use as tracers for in vivo visualization of amyloid deposits in patients with Alzheimer's disease (Serdons et al., 2009).

特性

製品名 |

2-(4-Fluorophenyl)-1,2-benzothiazol-3-one |

|---|---|

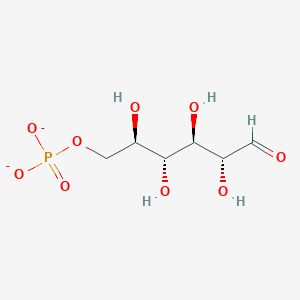

分子式 |

C13H8FNOS |

分子量 |

245.27 g/mol |

IUPAC名 |

2-(4-fluorophenyl)-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C13H8FNOS/c14-9-5-7-10(8-6-9)15-13(16)11-3-1-2-4-12(11)17-15/h1-8H |

InChIキー |

LFFVVGVBSRSFRK-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=O)N(S2)C3=CC=C(C=C3)F |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(2E)-2-[[5-(hydroxymethyl)furan-2-yl]methylidene]hydrazinyl]-8-oxooctanoic acid](/img/structure/B1260626.png)

![(7E,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24E,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B1260629.png)

![N-[3-(3,4-dimethylphenyl)propyl]-2-(4-hydroxy-3-methoxyphenyl)acetamide](/img/structure/B1260633.png)

![[(3aR,4R,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(hydroxymethyl)but-2-enoate](/img/structure/B1260635.png)

![3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one](/img/structure/B1260636.png)

![(1S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1260640.png)